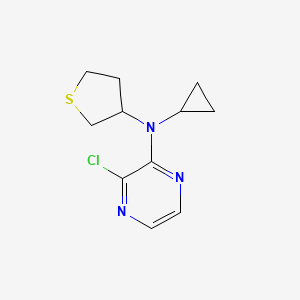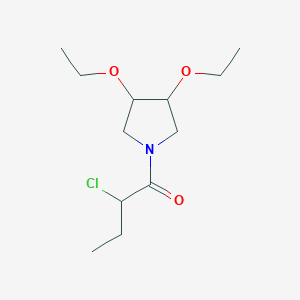
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Übersicht
Beschreibung
“4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” would be characterized by the presence of the pyrimidine, piperazine, and 1,2,4-triazole rings. The exact structure would depend on the specific arrangement and connectivity of these rings .
Chemical Reactions Analysis
The chemical reactivity of “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” would be influenced by the presence of the nitrogen atoms in the pyrimidine, piperazine, and 1,2,4-triazole rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” would be influenced by the presence of the pyrimidine, piperazine, and 1,2,4-triazole rings. For example, the presence of the nitrogen atoms could influence the compound’s solubility in water .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound’s ability to induce apoptosis in cancer cells is of particular interest for developing new anticancer therapies.
Tubulin Polymerization Inhibition
The compound has shown promising results in inhibiting tubulin polymerization, which is a vital process for cell division . This inhibition can potentially stop the growth of cancer cells, making it a valuable target for anticancer drugs.
Apoptosis Induction
Research indicates that this compound can induce apoptosis, or programmed cell death, in BT-474 cancer cells . This is achieved through the activation of cellular pathways that lead to cell death, which is a desirable effect in cancer treatment.
Cell Cycle Arrest
The compound has been associated with causing cell cycle arrest at the sub-G1 and G2/M phase in cancer cells . By halting the cell cycle, the compound can prevent the proliferation of cancer cells, contributing to its potential as a cancer therapeutic.
Colony Formation Inhibition
In clonogenic assays, the compound demonstrated the ability to inhibit colony formation in a concentration-dependent manner . This suggests that it could be effective in preventing the spread of cancer cells.
Drug-like Properties
In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which include this compound, possess drug-like properties . This means that the compound has the potential to be developed into a pharmaceutical drug with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7/c1-3-16(4-2-11-1)9-5-10(14-7-13-9)17-8-12-6-15-17/h5-8,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUUYYWCBKJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)
![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)

